molecular formula C18H21NO4S B4390085 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B4390085
M. Wt: 347.4 g/mol
InChI Key: WDFHVVVIGRWEFK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-methyl substituent on the aromatic ring, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) group, and a 5-methylfuran-2-ylmethyl moiety. Its synthesis likely involves coupling a 2-methylbenzoyl chloride (or activated acid) with the secondary amine formed from 1,1-dioxidotetrahydrothiophen-3-amine and (5-methylfuran-2-yl)methylamine, using standard amide-bond-forming reagents such as EDC/HOBt or similar .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-5-3-4-6-17(13)18(20)19(11-16-8-7-14(2)23-16)15-9-10-24(21,22)12-15/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHVVVIGRWEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring, followed by the introduction of the furan ring and the benzamide core. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituent on Benzamide Tetrahydrothiophene/Furan Modifications Molecular Formula Molecular Weight Key Features
Target Compound 2-methyl 1,1-dioxidotetrahydrothiophen-3-yl; 5-methylfuran C₂₀H₂₃NO₅S 397.47* Balanced lipophilicity; sulfone enhances stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide 3-ethoxy Same as target C₂₁H₂₅NO₆S 443.49 Ethoxy group increases steric bulk; may reduce membrane permeability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 3-methoxy 5-(4-fluorophenyl)furan substitution C₂₄H₂₃FNO₅S 488.51 Fluorophenyl enhances lipophilicity; potential for enhanced receptor binding
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide 3,4,5-trimethoxy Same as target C₂₀H₂₅NO₇S 423.48 Trimethoxy increases polarity; may reduce CNS penetration

*Calculated based on analogous structures.

Structural and Functional Analysis

  • Substituent Position on Benzamide: The 2-methyl group in the target compound provides steric hindrance that may influence conformational flexibility compared to 3-ethoxy () or 3-methoxy () analogs.
  • Sulfone vs. Non-Sulfone Analogs: The 1,1-dioxidotetrahydrothiophen group improves aqueous solubility and oxidative stability compared to non-sulfonated thiophene derivatives (e.g., thienylmethylthio benzamides in ). This modification is critical for reducing metabolic degradation .
  • Furan Modifications : The 5-methylfuran in the target compound offers moderate lipophilicity, whereas analogs with 5-(4-fluorophenyl)furan () exhibit higher hydrophobicity, which could enhance membrane permeability but increase off-target risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

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